molecular formula C17H20ClNO B583819 Nefopam-d3 Hydrochloride CAS No. 1346603-30-2

Nefopam-d3 Hydrochloride

Katalognummer: B583819
CAS-Nummer: 1346603-30-2
Molekulargewicht: 292.821
InChI-Schlüssel: CNNVSINJDJNHQK-NIIDSAIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nefopam-d3 Hydrochloride (CAS: 1346603-30-2) is a deuterium-labeled derivative of Nefopam Hydrochloride, a centrally acting non-opioid analgesic used to treat moderate to severe pain . The deuterated form incorporates three deuterium atoms at specific positions, resulting in a molecular formula of C17H17D3ClNO and a molecular weight of 292.82 g/mol . Its primary application lies in quantifying drug metabolism and tracing biochemical pathways via advanced analytical techniques like HPLC and mass spectrometry .

Nefopam Hydrochloride (CAS: 23327-57-3), the non-deuterated parent, exhibits analgesic efficacy through modulation of β-catenin protein levels and inhibition of monoamine reuptake (serotonin, dopamine, and norepinephrine), distinguishing it from opioids and NSAIDs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Nefopam-d3 Hydrochloride involves the incorporation of deuterium atoms into the Nefopam molecule. The process typically starts with the preparation of deuterated benzylamine, which is then subjected to a series of chemical reactions to form the final product. The key steps include:

    Friedel-Crafts Alkylation: Using deuterated benzylamine and phthalic anhydride in the presence of aluminum chloride to form a deuterated amide intermediate.

    Cyclization: The amide intermediate undergoes cyclization with p-toluenesulfonic acid to form the benzoxazocine ring structure.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of appropriate solvents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions: Nefopam-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to its free base form.

    Substitution: Substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Nefopam N-oxide.

    Reduction: Nefopam free base.

    Substitution: Halogenated Nefopam derivatives.

Wissenschaftliche Forschungsanwendungen

Nefopam-d3 Hydrochloride has several scientific research applications:

    Pharmacokinetic Studies: The deuterium atoms help in tracing the metabolic pathways and understanding the drug’s pharmacokinetics.

    Analgesic Research: Used to study the efficacy and mechanism of action of Nefopam in pain management.

    Drug Interaction Studies: Helps in understanding how Nefopam interacts with other drugs at the molecular level.

    Biological Studies: Used in research related to neurotransmitter reuptake inhibition and its effects on the central nervous system.

Wirkmechanismus

Nefopam-d3 Hydrochloride exerts its analgesic effects through multiple mechanisms:

    Triple Monoamine Reuptake Inhibition: Inhibits the reuptake of serotonin, norepinephrine, and dopamine, increasing their levels in the synaptic cleft and enhancing pain relief.

    Modulation of Glutamatergic Transmission: Reduces hyperalgesia by modulating glutamate transmission in the central nervous system.

    Voltage-Sensitive Ion Channel Blockade: Blocks sodium and calcium channels, contributing to its analgesic and central stimulant effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Parent Compound: Nefopam Hydrochloride

Key Differences:

Parameter Nefopam Hydrochloride Nefopam-d3 Hydrochloride
Molecular Weight 289.80 g/mol 292.82 g/mol
Isotopic Labeling None Three deuterium atoms
Primary Use Therapeutic analgesic Research standard for metabolism
Pharmacokinetics Shorter half-life Potential isotope effect prolongs half-life
Regulatory Status Approved for clinical use Research-only, not for humans

Similarities:

  • Mechanism of Action: Both target β-catenin and monoamine reuptake inhibition .
  • Chemical Stability : Require storage at -20°C to prevent degradation .

Comparison with Structural Analogues

Orphenadrine and Diphenhydramine

Nefopam is structurally derived from orphenadrine (a diphenhydramine cyclization product) but exhibits distinct pharmacological properties :

Parameter Nefopam Hydrochloride Orphenadrine Diphenhydramine
Primary Use Analgesic Muscle relaxant, antihistamine Antihistamine, sleep aid
NMDA Receptor Action No direct antagonism Uncompetitive NMDA antagonist None reported
Analgesic Efficacy Comparable to codeine Limited analgesic activity None
Side Effects Dizziness, nausea Sedation, dry mouth Sedation, anticholinergic effects

Comparison with Other Analgesics

Pethidine (Meperidine)

A double-blind study found 20 mg Nefopam HCl intramuscularly equivalent to 50 mg pethidine in analgesic efficacy, with both superior to placebo . However, Nefopam lacks pethidine’s opioid-related risks (e.g., respiratory depression, dependence) .

Codeine and Morphine

Parameter Nefopam Hydrochloride Codeine Morphine
Mechanism Monoamine reuptake inhibition Opioid receptor agonist Opioid receptor agonist
Respiratory Depression None Moderate Severe
Abuse Potential Very low High Very high

Deuterated vs. Non-deuterated Forms

Isotope Effect on Pharmacokinetics:

  • Research Utility: Nefopam-d3 enables precise tracking of drug distribution and metabolism in preclinical models, unlike the non-deuterated form .

Biologische Aktivität

Nefopam-d3 hydrochloride is a deuterated derivative of nefopam hydrochloride, a non-opioid analgesic. This compound has garnered attention for its unique mechanisms of action in pain management, particularly in the context of neuropathic pain and postoperative analgesia. Below, we explore the biological activity of Nefopam-d3, including its pharmacological properties, mechanisms of action, and relevant clinical findings.

This compound functions primarily as a centrally acting analgesic. Its mechanisms include:

  • Triple Monoamine Reuptake Inhibition : Nefopam-d3 inhibits the reuptake of serotonin, norepinephrine, and dopamine, similar to certain antidepressants. This action enhances neurotransmitter availability in the synaptic cleft, contributing to its analgesic effects .
  • Calcium Channel Modulation : The compound has been shown to inhibit calcium influx and modulate glutamatergic transmission. This property may contribute to its anticonvulsant effects and its ability to prevent neurotoxicity associated with excessive glutamate release .
  • Beta-Catenin Targeting : Nefopam-d3 has been noted to influence β-catenin levels in mesenchymal cells, suggesting potential applications beyond pain management, possibly in cancer therapy .

Pharmacological Profile

The pharmacological profile of Nefopam-d3 includes several notable features:

  • Analgesic Potency : Clinical trials have demonstrated that Nefopam hydrochloride (the parent compound) is effective for managing moderate to severe pain. In double-blind studies, it has shown superior efficacy compared to placebo and comparable results to opioids like pethidine .
  • Side Effects : Common side effects reported include nausea, dizziness, and tachycardia. However, these are generally mild compared to traditional opioid analgesics .
  • Dosing Regimen : The typical dosing for oral administration ranges from 90 mg to 180 mg per day, divided into three to six doses. Intravenous administration is typically 20 mg over 15-20 minutes or continuous infusion at 60-120 mg/day .

Comparative Analysis

To contextualize Nefopam-d3's biological activity, it can be compared with other analgesics:

CompoundMechanism of ActionUnique Features
NefopamTriple monoamine reuptake inhibitionNon-opioid; unique benzoxazocine structure
OrphenadrineAnticholinergic and analgesic effectsPrimarily used as a muscle relaxant
DiphenhydramineAntihistamine with sedative propertiesPrimarily used for allergies
TofenacinAnticholinergic effectsUsed mainly for respiratory conditions

Nefopam's distinct mechanism through triple monoamine reuptake inhibition differentiates it from traditional analgesics and muscle relaxants, making it a valuable option in pain management research.

Case Studies and Clinical Trials

Several case studies and clinical trials have highlighted the effectiveness of nefopam:

  • Postoperative Pain Management : A randomized controlled trial involving 80 patients showed that Nefopam hydrochloride significantly reduced pain levels compared to placebo over a three-day period .
  • Neuropathic Pain Treatment : Research indicates that nefopam's mechanism makes it suitable for treating neuropathic pain, which is often resistant to conventional analgesics. Its dual action as an antidepressant further supports its use in this context .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Nefopam-d3 Hydrochloride in pharmacokinetic studies?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely validated method. Key parameters include:

  • Column : Symmetry® C18 (250 × 4.6 mm, 5 µm) for optimal peak resolution .
  • Mobile phase : Ammonium acetate buffer (pH 3–5) and acetonitrile (e.g., 70:30 ratio) to enhance solubility and retention of the polar, basic compound .
  • Detection wavelength : 210–230 nm, based on UV absorption maxima of the parent compound .
  • Sample preparation : Dilution in water (5 mg/mL stock) followed by filtration to avoid particulate interference . Calibration curves typically show linearity in the 0.04–0.4 µg/mL range .

Q. How should this compound be stored to maintain stability in long-term studies?

  • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Solubility considerations : Prepare fresh aqueous solutions (5 mg/mL) before use; avoid prolonged exposure to room temperature to minimize hydrolysis .
  • Deuterium stability : Monitor isotopic integrity via mass spectrometry, as deuterium exchange may occur under extreme pH or elevated temperatures .

Q. What are the critical parameters for validating this compound as an internal standard in isotope dilution assays?

  • Isotopic purity : Confirm ≥98% deuterium incorporation using LC-MS/MS .
  • Chromatographic separation : Ensure baseline resolution from non-deuterated Nefopam by adjusting mobile phase composition (e.g., acetonitrile content) .
  • Matrix effects : Test recovery rates (>95%) in biological matrices (e.g., plasma) to rule out ion suppression/enhancement .

Advanced Research Questions

Q. What challenges arise when optimizing chromatographic conditions for this compound in complex biological matrices?

  • Peak tailing : Mitigate using acidic mobile phases (pH 3–4) to suppress ionization of residual silanol groups on C18 columns .
  • Co-elution with metabolites : Employ gradient elution (e.g., 10–50% acetonitrile over 15 minutes) to resolve structurally similar analytes .
  • Column lifetime : Flush with 100% methanol after runs to prevent buffer crystallization, which reduces column efficiency .

Q. How can researchers resolve contradictions in reported recovery rates (e.g., 95–103%) for this compound assays?

  • Source investigation : Compare extraction protocols (e.g., protein precipitation vs. solid-phase extraction) .
  • Standardization : Use traceable reference materials (e.g., USP-grade Nefopam Hydrochloride) to calibrate deuterated analogs .
  • Statistical analysis : Apply ANOVA to evaluate inter-laboratory variability in recovery data .

Q. What methodological adaptations are required for in vivo vs. in vitro studies using this compound?

  • Dosing accuracy : Account for hygroscopicity by weighing samples in a controlled humidity environment (<30% RH) .
  • Toxicological thresholds : Adjust concentrations based on acute toxicity data (e.g., LD50 values for skin/ocular exposure) .
  • Metabolic profiling : Use tandem mass spectrometry to distinguish deuterated parent compounds from non-deuterated metabolites .

Q. Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in this compound purity?

  • Certificate of Analysis (CoA) : Verify lot-specific HPLC purity (≥98%) and residual solvent levels (e.g., acetonitrile <0.1%) .
  • In-house validation : Replicate critical assays (e.g., dissolution testing) using multiple batches to establish acceptable variability ranges (±2%) .

Q. What computational tools are recommended for modeling this compound’s physicochemical properties?

  • LogP prediction : Use SMILES strings (e.g., Cl.CN1CCOC(c2ccccc2)c3ccccc3C1) in software like ChemAxon to estimate partitioning behavior .
  • Stability simulations : Apply Arrhenius equations to predict degradation rates under accelerated storage conditions .

Eigenschaften

CAS-Nummer

1346603-30-2

Molekularformel

C17H20ClNO

Molekulargewicht

292.821

IUPAC-Name

1-phenyl-5-(trideuteriomethyl)-1,3,4,6-tetrahydro-2,5-benzoxazocine;hydrochloride

InChI

InChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H/i1D3;

InChI-Schlüssel

CNNVSINJDJNHQK-NIIDSAIPSA-N

SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl

Synonyme

3,4,5,6-Tetrahydro-5-(methyl-d3)-1-phenyl-1H-2,5-benzoxazocine Hydrochloride;  (+/-)-Nefopam-d3 Hydrochloride;  Acupan-d3;  Ajan-d3;  Fenazoxine-d3;  Fenazoxine-d3 Hydrochloride;  R 738-d3; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.